Target Compound as a Potent Human Coagulation Factor Xa (FXa) Inhibitor: A Direct Comparison
The target compound, 3-chloro-4-(1H-pyrazol-1-yl)aniline (as ligand BDBM50245745), demonstrated superior potency against human FXa compared to a closely related analog. In the same enzymatic assay, the target compound exhibited an IC50 of 140 nM, which is a 1.5-fold and 2.6-fold improvement over the comparator compounds [1]. Apixaban, a clinically approved FXa inhibitor, was also tested and showed an IC50 of 210 nM, indicating that the target compound's activity is within a similar, potent range in this assay context [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 140 nM |
| Comparator Or Baseline | Ligand BDBM50245746 (another analog in the series): 360 nM; Apixaban (BMS-562247): 210 nM |
| Quantified Difference | 2.6-fold more potent than BDBM50245746; 1.5-fold more potent than Apixaban. |
| Conditions | Human coagulation factor Xa (FXa) enzyme assay measuring decrease in p-nitroaniline cleavage from pefachrome F10a substrate after 10 min preincubation. |
Why This Matters
Demonstrates that the specific substitution pattern of this compound is not just active but can be optimized for higher potency than even a clinically used drug in this assay, making it a compelling choice for FXa inhibitor research and development programs.
- [1] BindingDB. (n.d.). PrimarySearch_ki for assayid=1, entryid=50000304. Accessed 2025. View Source
